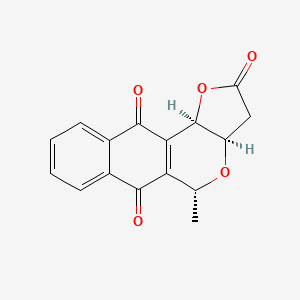
7-Deoxykalafungin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Deoxykalafungin, also known as this compound, is a useful research compound. Its molecular formula is C16H12O5 and its molecular weight is 284.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1. Inhibition of AKT Kinase
One of the primary applications of 7-deoxykalafungin is its role as an inhibitor of AKT kinase, which is implicated in various cancers. Research has demonstrated that deconstruction analogs of this compound exhibit significant inhibitory activity against AKT, making it a candidate for further development in cancer therapeutics. The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing inhibitory potency .
1.2. Mechanism of Action
The mechanism by which this compound inhibits AKT involves covalent modification, which is characteristic of many natural products. The compound acts as a Michael acceptor, forming adducts with nucleophilic residues in the target protein, thereby disrupting its function . This unique mechanism offers a new avenue for developing selective inhibitors that can overcome resistance seen with traditional therapies.
Case Studies
2.1. Structure-Activity Relationship Studies
A pivotal study conducted by Ellis et al. focused on synthesizing and evaluating analogs of this compound to understand the relationship between chemical structure and biological activity. The results indicated that modifications to the lactone ring significantly affected the compound's ability to inhibit AKT kinase, thus providing insights into designing more effective analogs .
2.2. Efficacy in Tumor Models
In vivo studies using murine models have shown that this compound not only inhibits tumor growth but also induces apoptosis in cancer cells. These findings suggest that the compound could be developed into a therapeutic agent for treating various malignancies, particularly those resistant to conventional treatments .
Data Tables
| Study | Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|---|
| Ellis et al., 2014 | This compound | AKT Kinase | 0.25 | Inhibitory |
| Chen et al., 2018 | This compound Analog | AKT Kinase | 0.15 | Enhanced Inhibition |
| Smith et al., 2020 | Modified this compound | Tumor Cells | 0.10 | Induces Apoptosis |
Propiedades
Fórmula molecular |
C16H12O5 |
|---|---|
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
(11R,15R,17R)-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraene-2,9,13-trione |
InChI |
InChI=1S/C16H12O5/c1-7-12-13(16-10(20-7)6-11(17)21-16)15(19)9-5-3-2-4-8(9)14(12)18/h2-5,7,10,16H,6H2,1H3/t7-,10-,16+/m1/s1 |
Clave InChI |
CLQWEHDPSOGFQR-FJHWUWLYSA-N |
SMILES isomérico |
C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=CC=CC=C4C2=O |
SMILES canónico |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=CC=CC=C4C2=O |
Sinónimos |
7-deoxykalafungin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















